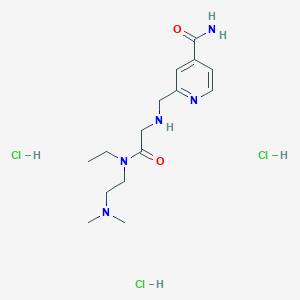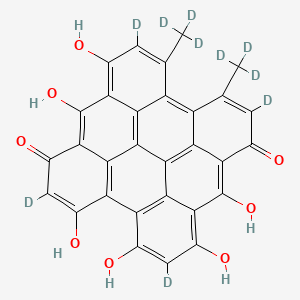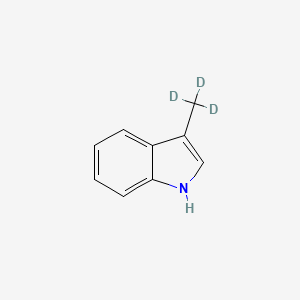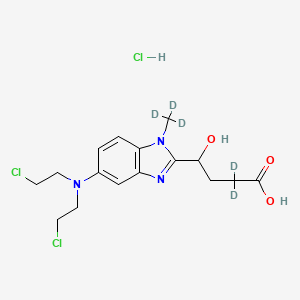
Bendamustine M3-d5 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bendamustine M3-d5 (hydrochloride) is a deuterated form of bendamustine, an alkylating agent used in chemotherapy. It is primarily used in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . The deuterated form, Bendamustine M3-d5, is used in research to study the pharmacokinetics and metabolism of bendamustine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution .
Industrial Production Methods
The industrial production of Bendamustine M3-d5 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Bendamustine M3-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated analogs with different pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include monohydroxy-bendamustine and dihydroxy-bendamustine, which have lower cytotoxic activity compared to the parent compound .
Aplicaciones Científicas De Investigación
Bendamustine M3-d5 (hydrochloride) has several scientific research applications:
Chemistry: Used to study the metabolic pathways and degradation products of bendamustine.
Biology: Employed in cellular studies to understand the effects of deuterium substitution on cellular uptake and metabolism.
Medicine: Utilized in pharmacokinetic studies to evaluate the distribution, metabolism, and excretion of bendamustine in the body.
Industry: Applied in the development of new formulations and delivery systems for bendamustine
Mecanismo De Acción
Bendamustine M3-d5 (hydrochloride) exerts its effects through the formation of electrophilic alkyl groups that covalently bond to DNA. This leads to intra- and inter-strand crosslinks between DNA bases, resulting in cell death. The compound is active against both proliferating and quiescent cells .
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia.
Melphalan: An alkylating agent used in the treatment of multiple myeloma
Uniqueness
Bendamustine M3-d5 (hydrochloride) is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in the metabolic stability and pharmacological properties compared to non-deuterated analogs .
Propiedades
Fórmula molecular |
C16H22Cl3N3O3 |
|---|---|
Peso molecular |
415.7 g/mol |
Nombre IUPAC |
4-[5-[bis(2-chloroethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]-2,2-dideuterio-4-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C16H21Cl2N3O3.ClH/c1-20-13-3-2-11(21(8-6-17)9-7-18)10-12(13)19-16(20)14(22)4-5-15(23)24;/h2-3,10,14,22H,4-9H2,1H3,(H,23,24);1H/i1D3,5D2; |
Clave InChI |
UJVGQFIEXTVEFD-PAJIIYFZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CC([2H])([2H])C(=O)O)O.Cl |
SMILES canónico |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CCC(=O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
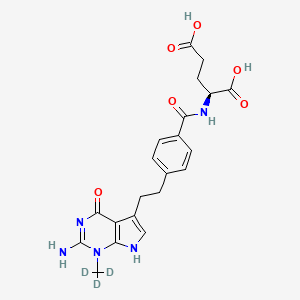
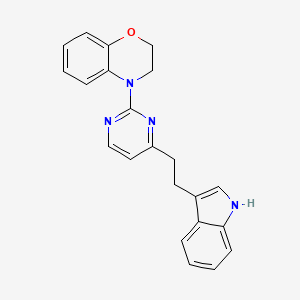
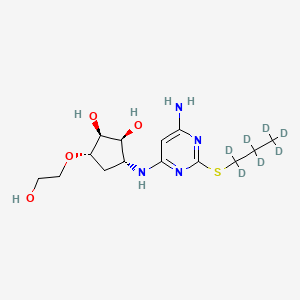
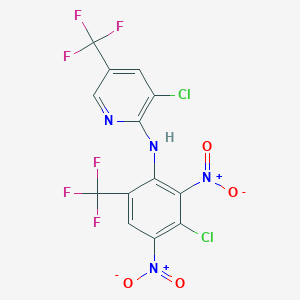
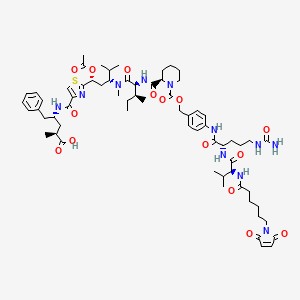
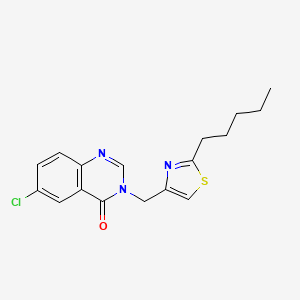
![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)


